molecular formula C15H19N5O3S3 B14996248 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B14996248
M. Wt: 413.5 g/mol
InChI Key: FUVVUQIFXUXZIT-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Thieno[3,2-d]pyrimidine Ring: This can be achieved through the condensation of appropriate thiophene derivatives with guanidine or its derivatives.

    Coupling of the Two Rings: The two heterocyclic rings can be coupled using suitable linkers and coupling agents such as carbodiimides.

    Introduction of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as base or acid catalysis.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. For example, it might inhibit a key enzyme in a microbial metabolic pathway, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar thieno[3,2-d]pyrimidine rings.

Uniqueness

The uniqueness of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H19N5O3S3

Molecular Weight

413.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H19N5O3S3/c1-3-11-18-19-14(26-11)17-10(21)8-25-15-16-9-4-7-24-12(9)13(22)20(15)5-6-23-2/h3-8H2,1-2H3,(H,17,19,21)

InChI Key

FUVVUQIFXUXZIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3

Origin of Product

United States

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